molecular formula C10H16O B14593902 [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde CAS No. 61394-32-9

[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde

Cat. No.: B14593902
CAS No.: 61394-32-9
M. Wt: 152.23 g/mol
InChI Key: YHGKYHVLZMDKHS-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde: is an organic compound characterized by a cyclopentene ring substituted with an isopropyl group and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the aldehyde group can yield primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often used.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

    [3-(Propan-2-yl)cyclopent-2-en-1-yl]acetaldehyde: This compound differs by the position of the double bond in the cyclopentene ring.

    [3-(Propan-2-yl)cyclopent-3-en-1-yl]methanol: This compound has a hydroxyl group instead of an aldehyde group.

Uniqueness: The unique structural feature of [3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde is the presence of both an isopropyl group and an aldehyde group on a cyclopentene ring

Properties

CAS No.

61394-32-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(3-propan-2-ylcyclopent-3-en-1-yl)acetaldehyde

InChI

InChI=1S/C10H16O/c1-8(2)10-4-3-9(7-10)5-6-11/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

YHGKYHVLZMDKHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC(C1)CC=O

Origin of Product

United States

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